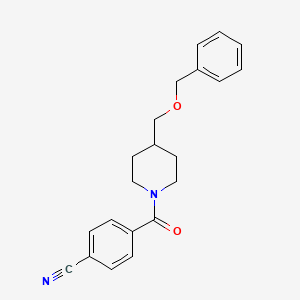

4-(4-((Benzyloxy)methyl)piperidine-1-carbonyl)benzonitrile

Description

4-(4-((Benzyloxy)methyl)piperidine-1-carbonyl)benzonitrile is a synthetic organic compound featuring a benzonitrile core linked to a piperidine ring modified with a benzyloxymethyl substituent. This structure combines aromatic, heterocyclic, and nitrile functionalities, making it a versatile intermediate in medicinal chemistry and drug discovery. The benzyloxymethyl group enhances lipophilicity, while the nitrile moiety may contribute to hydrogen bonding or serve as a metabolic handle.

Properties

IUPAC Name |

4-[4-(phenylmethoxymethyl)piperidine-1-carbonyl]benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O2/c22-14-17-6-8-20(9-7-17)21(24)23-12-10-19(11-13-23)16-25-15-18-4-2-1-3-5-18/h1-9,19H,10-13,15-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEHPHNHQCFQZRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1COCC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Benzylation of Piperidin-4-ylmethanol

The synthesis of 4-((benzyloxy)methyl)piperidine typically begins with the protection of piperidin-4-ylmethanol’s hydroxyl group. A representative procedure involves:

- Reagents : Piperidin-4-ylmethanol, benzyl bromide, sodium hydride (NaH), anhydrous THF/DMSO (10:1).

- Procedure :

- Yield : ~73% after column chromatography (hexanes/EtOAc).

Mechanistic Insight : The reaction proceeds via deprotonation of the alcohol by NaH, generating an alkoxide that undergoes SN2 displacement with benzyl bromide.

Alternative Protection Strategies

For substrates sensitive to strong bases, mesylation followed by benzyloxy substitution offers a milder pathway:

- Mesylation :

- Benzylation :

- The mesylate is reacted with benzyl alcohol in the presence of a base (e.g., K₂CO₃) in DMF at 60°C for 12 h.

Acylation of 4-((Benzyloxy)methyl)piperidine

Coupling with 4-Cyanobenzoyl Chloride

The acylation of the piperidine nitrogen with 4-cyanobenzoyl chloride is critical for constructing the target molecule:

- Reagents : 4-((Benzyloxy)methyl)piperidine, 4-cyanobenzoyl chloride, triethylamine, anhydrous dichloromethane (DCM).

- Procedure :

- 4-((Benzyloxy)methyl)piperidine (10.0 mmol) and triethylamine (2.2 equiv) are dissolved in DCM under N₂.

- 4-Cyanobenzoyl chloride (12.0 mmol) is added dropwise at 0°C, and the mixture is stirred at room temperature for 6 h.

- The reaction is quenched with saturated NaHCO₃, and the organic layer is dried over Na₂SO₄.

- Yield : 85–90% after silica gel chromatography (DCM/acetone 10:1).

Optimization Notes :

- Excess acyl chloride (1.2 equiv) ensures complete conversion.

- Triethylamine scavenges HCl, preventing protonation of the piperidine nitrogen.

Alternative Coupling Reagents

For substrates prone to side reactions, carbodiimide-mediated coupling provides superior control:

- EDCl/HOBt System :

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

- ¹H NMR (CDCl₃, 400 MHz) :

- ¹³C NMR (CDCl₃, 100 MHz) :

High-Resolution Mass Spectrometry (HRMS)

Challenges and Mitigation Strategies

Competing N-O Acylation

The benzyloxymethyl group’s oxygen can act as a nucleophile, leading to undesired O-acylation. This is mitigated by:

Epimerization at the Piperidine Center

Prolonged reaction times or acidic conditions may induce epimerization. Solutions include:

Industrial-Scale Considerations

For kilogram-scale production:

Chemical Reactions Analysis

Types of Reactions

4-(4-((Benzyloxy)methyl)piperidine-1-carbonyl)benzonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Benzyl halides, nitrile precursors, and other suitable reagents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(4-((Benzyloxy)methyl)piperidine-1-carbonyl)benzonitrile has a wide range of scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

Biology: Studied for its potential biological activity and interactions with various biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-((Benzyloxy)methyl)piperidine-1-carbonyl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound’s closest analogs differ primarily in the substituents on the piperidine ring and benzonitrile core. Key examples include:

Table 1: Structural Comparison of Selected Analogs

Key Observations :

- Lipophilicity: The benzyloxymethyl group in the target compound increases hydrophobicity compared to the methoxypyridinylamino group in , which may enhance membrane permeability.

- Electronic Effects : The nitrile group in all analogs acts as an electron-withdrawing group, influencing electronic distribution and binding to biological targets.

Physicochemical and Crystallographic Properties

- Crystal Packing: The analog 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile adopts chair conformations in both piperidine rings, stabilized by van der Waals interactions. This suggests the target compound’s crystal structure may similarly favor non-polar packing, impacting solubility and formulation.

- Molecular Weight and Solubility: The target compound (MW: 334.4 g/mol) is heavier than the methoxypyridinylamino analog (MW: 336.4 g/mol) , but the benzyl group may reduce aqueous solubility compared to the pyridine-containing analog.

Biological Activity

4-(4-((Benzyloxy)methyl)piperidine-1-carbonyl)benzonitrile is a compound that has garnered attention in pharmacological research due to its potential biological activities, particularly in the modulation of neurotransmitter systems. This article explores the compound's biological activity, focusing on its interactions with dopamine receptors, potential therapeutic applications, and relevant research findings.

Chemical Structure

The compound's structure can be broken down as follows:

- Piperidine Ring : A six-membered ring containing one nitrogen atom.

- Benzyloxy Group : An aromatic substituent that enhances lipophilicity and may influence receptor binding.

- Benzonitrile Moiety : This group contributes to the compound's overall stability and may play a role in its biological interactions.

Dopamine Receptor Interaction

Recent studies have indicated that benzyloxy piperidine derivatives exhibit significant activity as dopamine D4 receptor (D4R) antagonists. The D4R is implicated in various neurological disorders, including Parkinson's disease and schizophrenia. The compound's structure allows for selective binding to D4R, with some derivatives demonstrating over 30-fold selectivity compared to other dopamine receptor subtypes .

Case Studies

- Dopamine D4 Antagonism : In a study focusing on the discovery of novel D4R antagonists, compounds derived from the benzyloxy piperidine scaffold were evaluated for their potency and stability. One compound exhibited a Ki value of 96 nM, indicating strong binding affinity . This suggests that modifications to the piperidine structure can enhance receptor interaction.

- In Vivo Studies : Further pharmacokinetic evaluations revealed that certain derivatives possess favorable brain penetration characteristics, which are crucial for treating central nervous system disorders. For instance, a derivative demonstrated a clearance rate of 22 mL/min/kg and a half-life of 4.4 hours, indicating potential for therapeutic use .

Stability and Metabolism

Research has shown that modifications to the benzyloxy piperidine scaffold can significantly impact metabolic stability. For example, compounds with specific substitutions exhibited improved liver microsome stability, which is essential for reducing adverse effects during drug development .

Therapeutic Potential

The biological activities of this compound suggest potential applications in treating:

- Parkinson’s Disease : Due to its role as a D4R antagonist, it may help alleviate L-DOPA-induced dyskinesias.

- Schizophrenia : Targeting D4R could provide therapeutic benefits in managing symptoms associated with this disorder.

Data Table

| Compound | Target Receptor | Ki (nM) | Stability (Liver Microsomes) | Therapeutic Application |

|---|---|---|---|---|

| Compound A | D4R | 96 | High | Parkinson’s Disease |

| Compound B | D4R | 150 | Moderate | Schizophrenia |

| Compound C | D4R | 200 | Low | Experimental |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.